ethyl 1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Description
Ethyl 1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic 1,8-naphthyridine derivative characterized by a 7-methyl substituent, a 4-oxo-1,4-dihydro core, and a carbamoylmethyl group at position 1. The carbamoyl moiety is further substituted with a 2-(3,4-dimethoxyphenyl)ethyl chain, distinguishing it from simpler alkyl or aryl derivatives in this class . Its molecular formula is C₃₀H₃₂N₄O₇, with a molecular weight of 584.6 g/mol. The compound is synthesized via palladium-catalyzed coupling or alkylation reactions, as demonstrated in analogous 1,8-naphthyridine derivatives .
Properties
IUPAC Name |
ethyl 1-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6/c1-5-33-24(30)18-13-27(23-17(22(18)29)8-6-15(2)26-23)14-21(28)25-11-10-16-7-9-19(31-3)20(12-16)32-4/h6-9,12-13H,5,10-11,14H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNBQBSVGMTOAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)C)CC(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is closely related to3,4-Dimethoxyphenethylamine (DMPEA) , a chemical compound of the phenethylamine class, which is an analogue of the major human neurotransmitter dopamine.
Mode of Action
It can be inferred from its structural similarity to dmpea that it may interact with dopamine receptors or other related targets in the nervous system
Biochemical Pathways
Given its structural similarity to dmpea, it may be involved in pathways related to dopamine signaling. Dopamine is a key neurotransmitter involved in a variety of physiological processes, including mood regulation, reward, and motor control.
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their differences are summarized below:
Key Observations :
- The carbamoylmethyl linker allows for conformational flexibility, which may influence binding interactions in biological systems .
Yield Comparison :
- Ethyl 1-ethyl derivatives: ~70–80% yield .
- Aryl-substituted analogs (e.g., 3-chloro-4-fluorophenyl): ~50–60% due to steric hindrance .
- Target compound: Estimated ~40–50% yield (based on analogous protocols) .
Pharmacological and Physicochemical Properties
Notes:
- The 3,4-dimethoxy group may enhance interaction with fungal cytochrome P450 enzymes, though specific data for the target compound are lacking .
- Simpler alkyl derivatives show weaker bioactivity due to reduced target affinity .
Crystallographic and Spectroscopic Data
- X-ray Crystallography: Ethyl 1-ethyl-7-methyl-4-oxo analogs crystallize in monoclinic systems (space group P2₁/c), with hydrogen-bonded dimers stabilizing the structure .
- NMR Spectroscopy : The target compound’s ¹H-NMR would display signals for methoxy protons (~δ 3.8 ppm) and naphthyridine aromatic protons (~δ 8.1–9.2 ppm), consistent with related derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
